Scientific Field: Polymer Science
Summary of Application: 3-Methylcyclohexanone is used as a solvent in the synthesis of conjugated polymers via direct arylation polycondensation (DArP). The resulting polymers are used in the fabrication of organic thin-film transistors (OTFTs).
Methods of Application: The polymer is dissolved in 3-Methylcyclohexanone, and the solution is aged for 3 hours at 70°C. The solution is then used to fabricate OTFTs by spin-coating.
3-Methylcyclohexanone is a cyclic ketone with the molecular formula and a molecular weight of approximately 112.17 g/mol. It is one of three isomers in the methylcyclohexanone family, specifically characterized by the methyl group located at the third carbon of the cyclohexane ring. This compound appears as a colorless to light yellow liquid with a boiling point of 170 °C and a density of 0.920 g/cm³ . The compound is known for its chiral properties, existing in two enantiomeric forms: (R)-3-methylcyclohexanone and (S)-3-methylcyclohexanone .
3-Methylcyclohexanone participates in various organic reactions, including:
Several methods are available for synthesizing 3-methylcyclohexanone:
3-Methylcyclohexanone finds applications across various fields:
Studies on the interactions of 3-methylcyclohexanone with different solvents have revealed insights into its conformational flexibility and optical activity. Research has shown that solvent polarity affects its conformational dynamics, which may influence its reactivity and interaction with biological systems . Additionally, temperature-dependent studies have provided data on thermodynamic parameters relevant to its behavior in various environments.
3-Methylcyclohexanone belongs to a family of methylcyclohexanones that includes:
Compound | Structure | CAS Number | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|
2-Methylcyclohexanone | 2-Methylcyclohexanone | 583-60-8 | 165.1 | 0.925 |
3-Methylcyclohexanone | 3-Methylcyclohexanone | 591-24-2 | 170.0 | 0.920 |
4-Methylcyclohexanone | 4-Methylcyclohexanone | 589-92-4 | 171.3 | 0.916 |
The uniqueness of 3-methylcyclohexanone lies in its specific position of the methyl group within the cyclohexane ring, which influences both its physical properties and reactivity compared to its isomers. Its chiral nature also allows for distinct interactions in biological systems, making it an interesting subject for further research in both chemistry and pharmacology.
Flammable;Irritant